2-((4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Description
Molecular Formula: C₁₂H₁₃F₂N₃O₂S Molecular Weight: 301.32 g/mol CAS No.: 1172878-64-6 Purity: 95%
This compound features a pyrazolo[3,4-b]pyridine core with a difluoromethyl group at position 4, an ethyl substituent at position 2, and a thioacetic acid moiety at position 6. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the ethyl chain balances lipophilicity and steric effects.
Properties
IUPAC Name |
2-[4-(difluoromethyl)-2-ethylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-2-16-4-7-6(10(12)13)3-8(14-11(7)15-16)19-5-9(17)18/h3-4,10H,2,5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRLEZNIGUEVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a novel compound that has garnered interest due to its potential biological activities. The compound features a unique pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.30 g/mol. The presence of the difluoromethyl group and thioacetic acid moiety significantly influences its biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.30 g/mol |
| CAS Number | 1018166-25-0 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Difluoromethyl Group : Electrophilic substitution methods are commonly employed to introduce the difluoromethyl group.
- Thioacetic Acid Moiety Addition : The final step involves the thiolation reaction to attach the thioacetic acid group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The difluoromethyl group enhances lipophilicity and binding affinity to target proteins, while the thioacetic acid moiety may facilitate covalent interactions with active site residues.
Pharmacological Effects
Preliminary studies suggest that this compound exhibits:
- Anti-inflammatory Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |
| Compound A | 0.05 ± 0.02 | COX-1 Inhibition |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
- Animal Models : In vivo studies using carrageenan-induced paw edema models revealed significant anti-inflammatory effects when administered at specific dosages, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
Key Insights :
- Propyl and dimethyl substituents increase steric bulk compared to ethyl, which may reduce metabolic clearance but limit tissue penetration .
Derivatives with Heteroaryl/Aryl Substituents
Key Insights :
- Thienyl and methoxyphenyl groups introduce aromatic π-systems, improving interactions with enzymes or receptors .
- Cyclopropyl substituents enhance conformational rigidity, which may improve selectivity .
Methyl Ester Prodrugs/Intermediates
Key Insights :
- Methyl esters are likely prodrugs, improving oral bioavailability by enhancing passive diffusion .
- Conversion to the free acid form (via ester hydrolysis) is required for bioactivity.
Commercial Availability and Stability
- The target compound (CAS 1172878-64-6) is listed as discontinued by CymitQuimica, unlike trifluoromethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
